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Compound of Interest

Compound Name: Benzo[b]thiophene-3-acetic acid
CAS No.: 1131-09-5
Cat. No.: B072388
Get Quote
. J

The 3-isomer is characterized by the acetic acid side chain attached to the C3 position of the
thiophene ring. This position is electronically distinct from the C2 position, offering unique
reactivity in electrophilic aromatic substitutions.

Table 1: Physiochemical Datasheet
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Property Value Technical Note
Distinct from 2-isomer (CAS
CAS Number 1131-09-5
1918-77-0)
Molecular Formula C10Hs02S
Molecular Weight 192.23 g/mol
Off-white to beige crystalline Oxidizes slightly to yellow upon
Appearance .
powder light exposure
] ] Sharp endotherm indicates
Melting Point 109-112 °C ) )
high purity
Comparable to acetic acid;
pKa ~4.23
forms stable salts
N DMSO, Methanol, Ethyl Poor water solubility; requires
Solubility ]
Acetate pH adjustment
. ] N Store under inert atmosphere
Stability Light Sensitive

(N2)

Part 2: Synthetic Routes & Process Chemistry[5][6]

For research and scale-up, the Willgerodt-Kindler Reaction represents the most robust

synthetic pathway. Unlike direct alkylation, which suffers from poor regioselectivity (C2 vs. C3

competition), this route utilizes the 3-acetyl derivative to guarantee regiochemical integrity.

Primary Workflow: The Willgerodt-Kindler Modification

This protocol converts 3-acetylbenzo[b]thiophene into the target acid via a thioamide

intermediate.

Step-by-Step Protocol:

e Reagents:

o Substrate: 3-Acetylbenzo[b]thiophene (1.0 eq)
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o Reagent: Elemental Sulfur (Ss) (1.5 eq)
o Solvent/Reagent: Morpholine (2.0 eq)

o Hydrolysis: H2SOa (50% agq), Acetic Acid

e Formation of Thioamide (The Kindler Intermediate):
o Combine 3-acetylbenzo[b]thiophene, sulfur, and morpholine in a round-bottom flask.

o Critical Control Point: Heat to reflux (approx. 110-130°C) for 8-12 hours. Monitor by TLC
(Hexane:EtOAc 8:2) until the ketone spot disappears.

o Mechanism:[1][3][4][5] The ketone undergoes thionation and rearrangement to form the
thiomorpholide derivative.

e Hydrolysis to Acid:

o Cool the dark reaction mixture to 60°C.

o Add a mixture of glacial acetic acid and 50% H2SOa.

o Reflux for 6 hours. The harsh acidic environment cleaves the thioamide bond.
o Work-up & Purification:

o Pour the mixture into ice water. The crude acid will precipitate.

o Purification: Dissolve in 10% NaOH (aq) to form the sodium salt (removes non-acidic
impurities). Filter insoluble organics.

o Acidify the filtrate with HCI to pH 2. Collect the precipitate.

o Recrystallization: Use Toluene/Hexane or Ethanol/Water to achieve >98% purity (white
needles).

Visualization: Synthetic Pathway
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Figure 1: Regioselective synthesis of CAS 1131-09-5 via the Willgerodt-Kindler rearrangement,
avoiding C2-isomer contamination.

Part 3: Research Applications & Biological Context

While the 2-isomer is famous for Zileuton (5-LOX inhibition), Benzo[b]thiophene-3-acetic acid
occupies a distinct niche in biological research.

Auxin Analog (Plant Physiology)

The structural similarity to Indole-3-acetic acid (IAA) allows this compound to act as a
heteroauxin.

e Mechanism: It binds to the TIR1/AFB auxin receptor family, promoting the degradation of
Aux/IAA transcriptional repressors.

 Utility: Used in agricultural research to study root elongation and tropisms without the rapid
enzymatic degradation seen with natural IAA.

Pharmaceutical Scaffold (CRTH2 Antagonism)

Recent medicinal chemistry efforts have utilized the 3-acetic acid core to develop antagonists
for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

» Relevance: Potential treatment for allergic asthma and atopic dermatitis.

 Differentiation: Unlike Zileuton (which targets the enzyme 5-LOX), these derivatives target
the receptor for Prostaglandin D2 (PGD2).
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Visualization: Structural Divergence in Drug Design
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Figure 2: Divergent biological applications based on the regiochemistry of the acetic acid side
chain.

Part 4: Analytical Quality Control (HPLC Method)

To ensure the exclusion of the thermodynamically stable 2-isomer impurity, a rigorous Reverse-
Phase HPLC method is required.

Method Parameters:
e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pum.
» Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).
o Mobile Phase B: Acetonitrile (HPLC Grade).
e Gradient:
o 0-5min: 20% B
o 5-20 min: Linear ramp to 80% B

o 20-25 min: Hold 80% B
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e Flow Rate: 1.0 mL/min.
e Detection: UV @ 230 nm (Absorption max of benzothiophene ring).

o Retention Time: Expect the 3-isomer to elute slightly before the 2-isomer due to steric
hindrance reducing interaction with the stationary phase.

Self-Validating Check: If the melting point is depressed (<108°C) or the HPLC shows a
shoulder peak, recrystallize immediately from Toluene.

Part 5: Handling & Safety[3]

e Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).[1]

o Storage: Store at +4°C. The compound is stable but should be protected from direct UV light
to prevent photo-oxidation of the sulfur ring.

e Chemical Incompatibility: Avoid strong oxidizing agents (e.g., KMnOa), which will oxidize the
sulfur to the sulfone (1,1-dioxide).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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